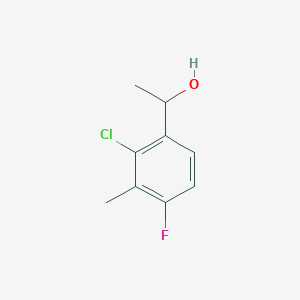
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol is an organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to achieve the reduction of the aldehyde group to the corresponding alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions
Major Products:
Oxidation: 2-chloro-4-fluoro-3-methylbenzaldehyde, 2-chloro-4-fluoro-3-methylbenzoic acid.
Reduction: 1-(2-chloro-4-fluoro-3-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, thereby exerting their biological effects .
Comparison with Similar Compounds
- 2-Chloro-4-fluorotoluene
- 3-Chloro-4-fluorophenylmethanol
- 4-Chloro-2-fluoro-3-methylphenol
Comparison: 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methyl group and an ethanol moiety. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various chemical reactions and applications .
Properties
Molecular Formula |
C9H10ClFO |
|---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
1-(2-chloro-4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO/c1-5-8(11)4-3-7(6(2)12)9(5)10/h3-4,6,12H,1-2H3 |
InChI Key |
MXXJNWVXRSWSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


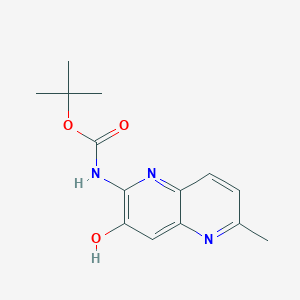
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
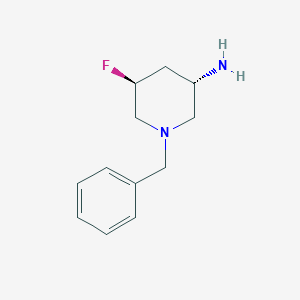
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)

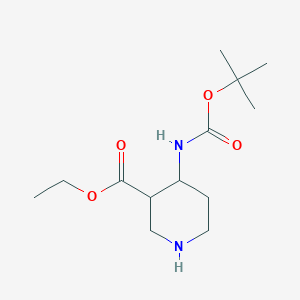
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
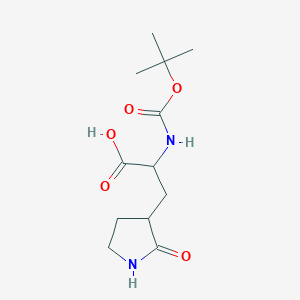
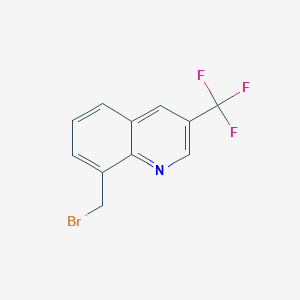
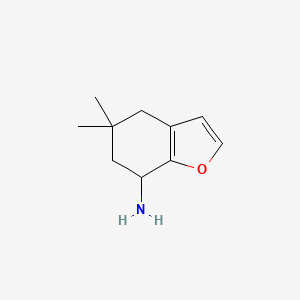
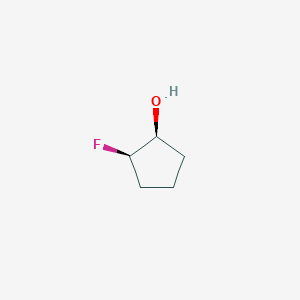
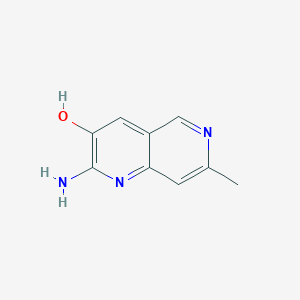
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
